

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoxazole Derivatives

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Compound of Interest

Compound Name: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections outline various palladium-catalyzed methodologies, offering a range of strategies for accessing differently substituted isoxazole cores.

Introduction

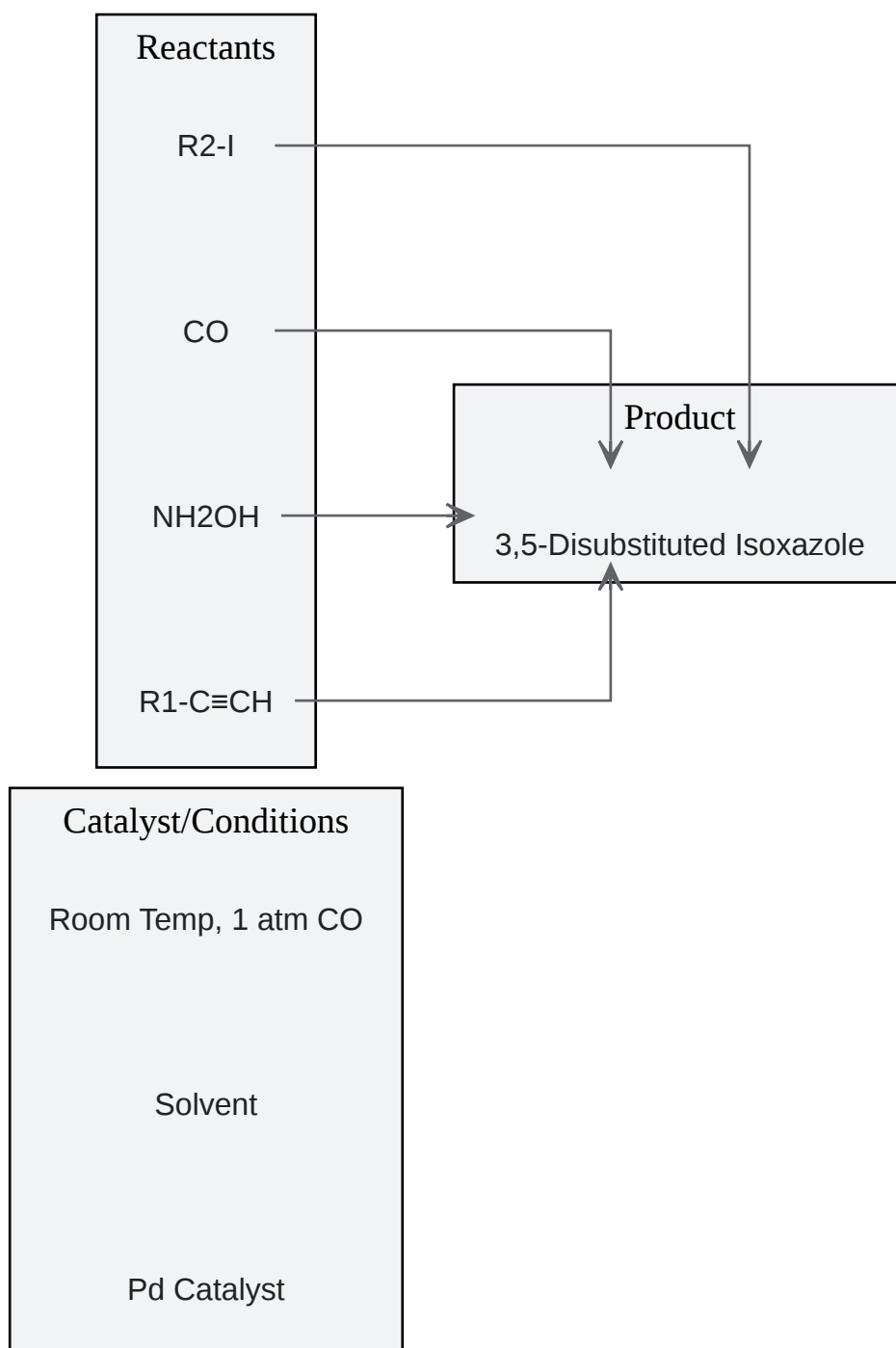
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key component in numerous pharmaceuticals and biologically active compounds. Palladium catalysis has emerged as a powerful and versatile tool for the efficient construction of the isoxazole ring and its derivatives, enabling the formation of complex molecular architectures under mild conditions with high chemo- and regioselectivity. These methods are crucial for the development of new therapeutic agents. This document details several robust palladium-catalyzed protocols for isoxazole synthesis.

Method 1: Palladium-Catalyzed Four-Component Coupling for 3,5-Disubstituted Isoxazoles

This method provides a one-pot synthesis of 3,5-disubstituted isoxazoles from simple, readily available starting materials. The reaction proceeds via a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide.[1][2][3] This approach is highly atom-economical and occurs under mild conditions.

Reaction Scheme:

A general representation of the four-component coupling reaction is shown below.



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Caption: Palladium-catalyzed four-component synthesis of isoxazoles.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-phenyl-5-(p-tolyl)isoxazole is as follows:

- To a mixture of $\text{PdCl}_2(\text{PPh}_3)_2$ (0.01 mmol, 7.0 mg), CuI (0.02 mmol, 3.8 mg), and p-tolylacetylene (0.55 mmol) in DMF (2 mL) in a two-necked flask, add iodobenzene (0.5 mmol) and hydroxylamine hydrochloride (0.75 mmol) followed by diisopropylethylamine (1.5 mmol).
- Purge the flask with carbon monoxide by bubbling the gas through the solution for 2 minutes.
- Stir the reaction mixture under a balloon of carbon monoxide at room temperature for 24 hours.
- After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-phenyl-5-(p-tolyl)isoxazole.

Quantitative Data Summary:

The following table summarizes the yields for a variety of substrates under the optimized reaction conditions.

Entry	Alkyne (R1)	Aryl Iodide (R2)	Product	Yield (%)
1	Phenylacetylene	4-Iodoanisole	3-(4-Methoxyphenyl)-5-phenylisoxazole	85
2	1-Octyne	Iodobenzene	3-Phenyl-5-hexylisoxazole	78
3	4-Ethynyltoluene	4-Chlorobenzyl iodide	3-(4-Chlorophenyl)-5-(p-tolyl)isoxazole	82
4	Cyclohexylacetylene	Iodobenzene	5-Cyclohexyl-3-phenylisoxazole	75
5	Trimethylsilylacetylene	4-Iodoanisole	3-(4-Methoxyphenyl)-5-(trimethylsilyl)isoxazole	65

Method 2: Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers

This method provides rapid access to fully substituted isoxazoles through a palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides.^{[4][5]} This protocol is characterized by its mild reaction conditions and broad functional group compatibility.

Reaction Workflow:



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Caption: Workflow for the synthesis of fully substituted isoxazoles.

Experimental Protocol:

A representative procedure for the synthesis of 4-allyl-5-methyl-3-phenylisoxazole is provided below:

- To a sealed tube, add the alkynyl oxime ether (0.2 mmol), allyl bromide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and n-Bu₄NBr (0.2 mmol, 64.5 mg).
- Add DMF (2.0 mL) as the solvent.
- Stir the mixture at 80 °C for 30 minutes.
- After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary:

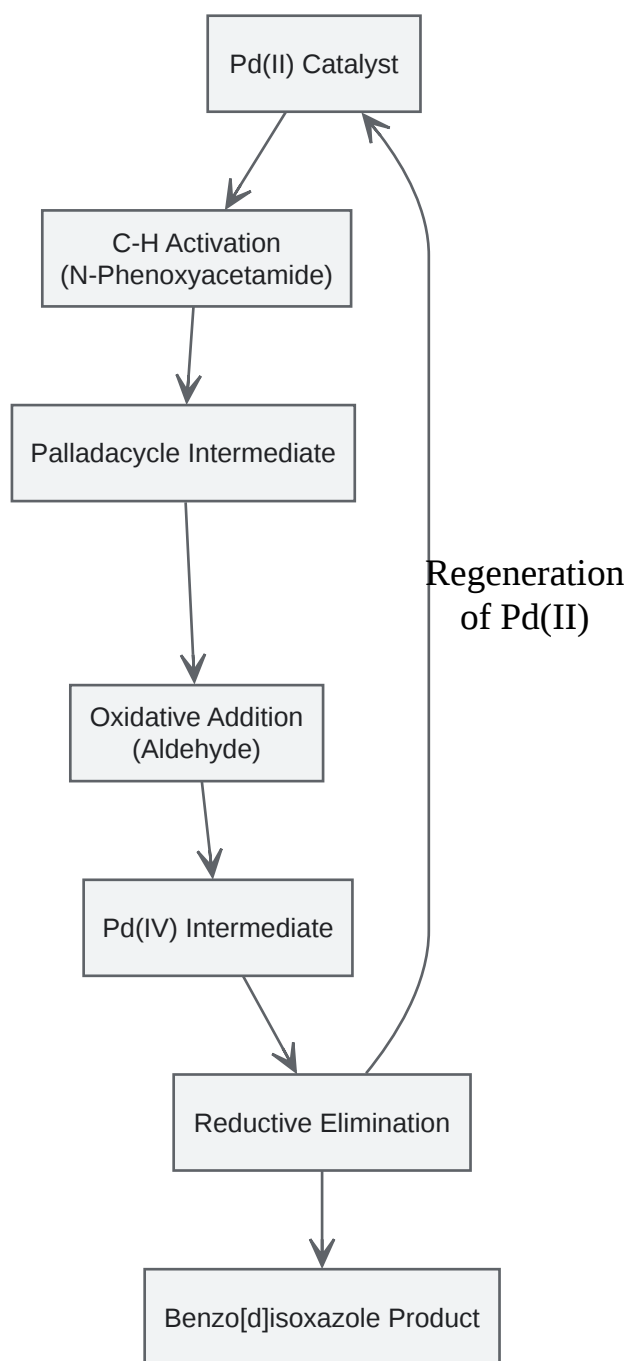
The following table illustrates the substrate scope and yields for this cascade reaction.

Entry	Alkynyl Oxime Ether (R1, R2)	Allyl Halide	Product	Yield (%)
1	Phenyl, Methyl	Allyl Bromide	4-Allyl-5-methyl-3-phenylisoxazole	92
2	4-Tolyl, Ethyl	Allyl Chloride	4-Allyl-5-ethyl-3-(p-tolyl)isoxazole	88
3	4-Chlorophenyl, Phenyl	Methallyl Chloride	5-Phenyl-3-(4-chlorophenyl)-4-(2-methylallyl)isoxazole	85
4	Thiophen-2-yl, Methyl	Cinnamyl Bromide	5-Methyl-4-(3-phenylallyl)-3-(thiophen-2-yl)isoxazole	78
5	Cyclohexyl, Phenyl	Allyl Bromide	4-Allyl-5-cyclohexyl-3-phenylisoxazole	89

Method 3: Palladium-Catalyzed C–H Activation/[4+1] Annulation for Benzo[d]isoxazoles

This protocol describes the synthesis of benzo[d]isoxazoles via a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.^{[6][7][8]} This C-H activation strategy allows for the direct construction of the fused isoxazole ring system.

Proposed Catalytic Cycle:



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Caption: Proposed mechanism for the Pd-catalyzed synthesis of benzo[d]isoxazoles.

Experimental Protocol:

The following is a general procedure for the synthesis of 3-phenylbenzo[d]isoxazole:

- In an oven-dried Schlenk tube, combine N-phenoxyacetamide (0.2 mmol), benzaldehyde (0.4 mmol), Pd(TFA)₂ (10 mol%, 6.6 mg), and Ag₂CO₃ (0.4 mmol, 110 mg).
- Add dichloroethane (DCE, 2 mL) as the solvent.
- Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by preparative thin-layer chromatography (PTLC) on silica gel to obtain the pure 3-phenylbenzo[d]isoxazole.

Quantitative Data Summary:

The table below presents the yields of various benzo[d]isoxazole derivatives prepared using this method.

Entry	N-Phenoxyacetamide (Substituent)	Aldehyde (R)	Product (Substituent)	Yield (%)
1	H	Phenyl	3-Phenyl	85
2	4-Methyl	4-Tolyl	5-Methyl-3-(p-tolyl)	78
3	4-Fluoro	4-Fluorophenyl	5-Fluoro-3-(4-fluorophenyl)	72
4	4-Methoxy	Cyclohexanecarboxaldehyde	3-Cyclohexyl-5-methoxy	65
5	H	2-Naphthaldehyde	3-(Naphthalen-2-yl)	80

Conclusion

The palladium-catalyzed methods detailed in these application notes provide a powerful toolkit for the synthesis of a wide array of isoxazole derivatives. These protocols offer high efficiency, broad substrate scope, and operational simplicity, making them highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development. The provided experimental procedures and quantitative data serve as a practical guide for the implementation of these synthetic strategies.

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